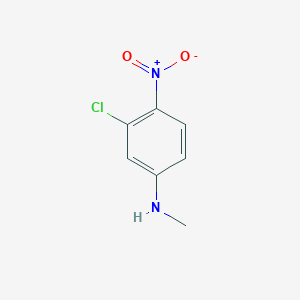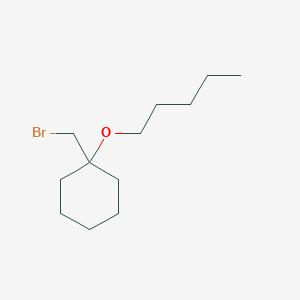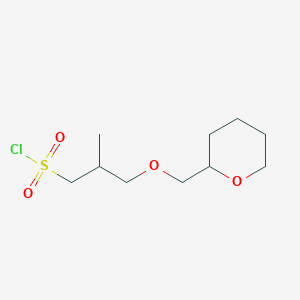![molecular formula C17H20N4O3 B13478828 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13478828.png)
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with an isoindoline and an aminopyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isoindoline Moiety: This step involves the reaction of the piperidine-2,6-dione core with an isoindoline derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminopyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aminopyrrolidine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating diseases such as sickle cell disease and β-thalassemia.
Biological Research: The compound is used to study protein interactions and cellular pathways, particularly those involving zinc finger motifs.
Industrial Applications: It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. One of the primary targets is the widely interspaced zinc finger motif (WIZ) protein, where the compound reduces WIZ protein expression levels . This interaction leads to the induction of fetal hemoglobin (HbF) protein expression, which is beneficial in treating conditions like sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares a similar core structure but differs in the substitution pattern.
6-(3-aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione: Another related compound with a different heterocyclic system.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: A functionalized cereblon ligand used in drug development.
Uniqueness
The uniqueness of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate protein expression levels and induce fetal hemoglobin makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[6-(3-aminopyrrolidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c18-11-5-6-20(9-11)12-1-2-13-10(7-12)8-21(17(13)24)14-3-4-15(22)19-16(14)23/h1-2,7,11,14H,3-6,8-9,18H2,(H,19,22,23) |
InChI Key |
WVLBWWPKSMZCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


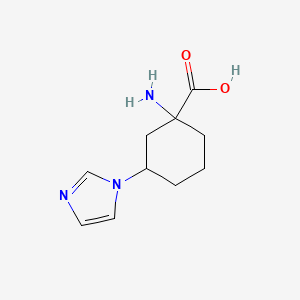
![(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13478756.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
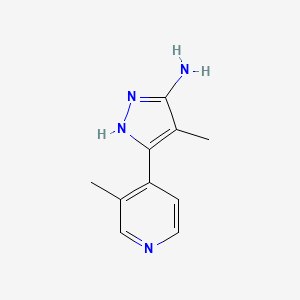
![5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine](/img/structure/B13478767.png)
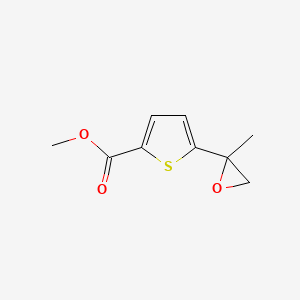

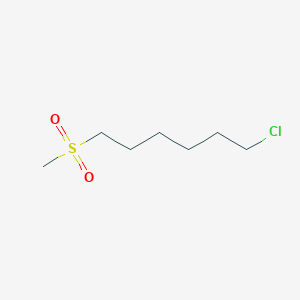
![5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478796.png)
![3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13478804.png)
